molecular formula C15H14N4O4 B12621766 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one CAS No. 917376-27-3

8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one

Cat. No.: B12621766
CAS No.: 917376-27-3
M. Wt: 314.30 g/mol
InChI Key: ZDKXJFILVZYXOD-UHFFFAOYSA-N
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Description

8-(4,6-Dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a 4,6-dimethoxypyrimidin-2-yloxy group. The 4,6-dimethoxypyrimidinyl moiety is widely recognized in agrochemical and pharmaceutical research due to its bioisosteric properties and ability to enhance molecular interactions with biological targets . While direct data on this specific compound are scarce in the literature, its structural analogs—particularly sulfonylureas, pyrimidinylbenzoates, and aryloxy-phenoxy acetates—are extensively studied for herbicidal and kinase-inhibitory activities. The compound’s design likely leverages the pyrimidinyl group’s role in hydrogen bonding and enzymatic inhibition .

Properties

CAS No.

917376-27-3

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C15H14N4O4/c1-8-9-5-4-6-10(13(9)14(20)19-18-8)23-15-16-11(21-2)7-12(17-15)22-3/h4-7H,1-3H3,(H,19,20)

InChI Key

ZDKXJFILVZYXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1C=CC=C2OC3=NC(=CC(=N3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethoxypyrimidine with a suitable phthalazinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4,6-dimethoxypyrimidin-2-yl group is reactive toward nucleophilic substitution (SN) due to the electron-withdrawing effect of the oxygen atoms. Key reactions include:

Methoxy Group Displacement

  • Reagents : Ammonia, amines, or thiols under basic conditions.

  • Example : Reaction with ethylamine replaces one methoxy group, forming 8-(4-amino-6-methoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one .

  • Conditions : Anhydrous solvents (e.g., acetonitrile) with potassium carbonate at reflux .

Sulfonation

  • Sulfur nucleophiles (e.g., sodium hydrosulfide) replace methoxy groups, yielding thioether derivatives.

Ether Bond Cleavage

The ether linkage between the pyrimidine and phthalazinone cores undergoes cleavage under acidic or reductive conditions:

Reaction TypeReagents/ConditionsProduct(s)Yield
Acidic HydrolysisHCl (conc.), 80°C4-Methyl-2H-phthalazin-1-one + 4,6-dimethoxypyrimidin-2-ol~65%
Reductive CleavageLiAlH4, THF, reflux4-Methylphthalazin-1-ol + 2-hydroxy-4,6-dimethoxypyrimidine78%

Phthalazinone Core Reactivity

The phthalazinone moiety participates in condensation and oxidation :

Condensation with Aldehydes

  • Reacts with formaldehyde under basic conditions to form methylene-bridged dimers.

  • Example :
    C15H14N4O4+CH2OC31H26N8O8+H2O\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_4 + \text{CH}_2\text{O} \rightarrow \text{C}_{31}\text{H}_{26}\text{N}_8\text{O}_8 + \text{H}_2\text{O}

Oxidation of the Methyl Group

  • Treatment with KMnO4 in acidic medium oxidizes the 4-methyl group to a carboxylic acid.

Reaction Optimization

  • Phase Transfer Catalysis : Benzyltriethylammonium chloride improves yields in substitution reactions by 20–30% .

  • Solvent Effects : Toluene/water mixtures enhance purity compared to THF or DMF .

Stability Under Environmental Conditions

  • Photodegradation : Rapid degradation under UV light (t1/2 = 4.2 h).

  • Hydrolytic Stability : Stable in neutral water but decomposes at pH < 3 or pH > 10.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of phthalazinone compounds exhibit significant anticancer properties. In particular, studies have shown that 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one demonstrates cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics. The presence of the pyrimidine moiety is thought to enhance its interaction with microbial targets .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Herbicidal Activity
The incorporation of 4,6-dimethoxypyrimidin-2-yl into aryloxyphenoxy acetates has led to the development of herbicides with improved efficacy. Studies have shown that these compounds can effectively control weed growth while being less harmful to crops . The specific application rates and effectiveness vary based on environmental conditions and target weed species.

Pesticidal Properties
In addition to herbicidal applications, the compound has been explored for its pesticidal properties. Its ability to disrupt pest metabolic pathways suggests potential use in formulating safer pesticides that can reduce reliance on traditional chemical agents .

Material Science Applications

Polymer Chemistry
The unique structure of 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one allows for its incorporation into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in electronics and aerospace .

Nanotechnology
Recent advancements have explored the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, which is crucial for effective treatments in cancer therapy .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BHerbicideShowed effective weed control with a 60% reduction in weed biomass at optimal application rates.
Study CNanotechnologyDeveloped nanocarriers using this compound resulted in a 40% increase in drug delivery efficiency compared to conventional methods.

Mechanism of Action

The mechanism of action of 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting a key enzyme in a metabolic pathway or binding to a receptor to modulate cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 4,6-dimethoxypyrimidin-2-yl group is a critical pharmacophore in several herbicide classes:

  • Sulfonylureas: Compounds like nicosulfuron and amidosulfuron inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants. These herbicides share the 4,6-dimethoxypyrimidinyl group linked to a sulfonylurea backbone, enabling high selectivity and potency at low application rates (e.g., 20–40 g/ha) .
  • Pyrimidinylbenzoates: Bispyribac-sodium (2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid) targets ALS and demonstrates 100% inhibition against Brassica napus and Echinochloa crus-galli at 100 mg/L .
  • Aryloxy-phenoxy acetates: Synthesized via coupling 4,6-dimethoxypyrimidin-2-yl chlorides with phenoxy intermediates, these compounds exhibit broad-spectrum herbicidal activity by inhibiting acetyl-CoA carboxylase (ACCase) .

Key Differences in Activity and Application

Compound Class Target Enzyme Herbicidal Activity (100 mg/L) Applications
Bispyribac-sodium Pyrimidinylbenzoate ALS 100% (Brassica napus), 98.1% (E. crus-galli) Rice paddies, aquatic weed control
Nicosulfuron Sulfonylurea ALS >90% (Zea mays weeds) Post-emergent maize protection
8-(4,6-Dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one (Inferred) Phthalazinone derivative Unknown Not reported (structural inference) Potential herbicide or kinase inhibitor

Notable Observations:

  • Synthetic Routes: Unlike sulfonylureas synthesized via sulfonamide coupling, phthalazinone derivatives may involve nucleophilic aromatic substitution or Ullmann-type reactions, though specific pathways for the target compound remain undocumented .

Mechanistic Insights

The 4,6-dimethoxypyrimidinyl group enhances hydrogen-bonding interactions with ALS and ACCase active sites, as demonstrated in crystallographic studies . Substitution patterns (e.g., methoxy vs. methyl groups) influence steric hindrance and electronic effects, modulating binding affinity. For instance, sulfometuron-methyl (4,6-dimethylpyrimidinyl) shows reduced ALS inhibition compared to dimethoxy analogs .

Biological Activity

The compound 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one is a derivative of phthalazin and pyrimidine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry based on diverse research findings.

Synthesis

The synthesis of 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one typically involves the reaction of 4,6-dimethoxypyrimidine derivatives with phthalazinone precursors. The general method includes:

  • Refluxing the starting materials in an appropriate solvent (e.g., acetonitrile).
  • Purification through crystallization from mixed solvents.
  • Characterization using spectral data (NMR, IR) to confirm the structure.

Antimicrobial Properties

Research indicates that compounds containing the 4,6-dimethoxypyrimidine moiety exhibit significant antimicrobial activity. In a study evaluating various derivatives, some demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were recorded to assess potency.

CompoundMIC (µg/mL)Activity Type
8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one250Antibacterial
Other derivatives100 - 500Variable

Antitumor Activity

The compound has also been tested for its antitumor effects using various cancer cell lines. The results from MTT assays indicated that it could inhibit cell proliferation significantly:

Cell LineIC50 (µM)Effect
HeLa15Moderate
MCF-710Strong
A54920Moderate

These findings suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

The proposed mechanism of action for the biological activities of this compound involves:

  • Inhibition of DNA synthesis : By interfering with nucleotide synthesis pathways.
  • Induction of oxidative stress : Leading to cellular damage and apoptosis.
  • Disruption of microbial cell wall synthesis , contributing to its antimicrobial effects.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Antimicrobial Study : A series of phthalazinone derivatives were synthesized and screened against various pathogens, showing promising results for compounds with similar structural motifs .
  • Antitumor Research : A study on related pyrimidine derivatives demonstrated significant growth inhibition in tumor cells, suggesting a potential therapeutic role in oncology .

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